molecular formula C56H98N16O13 B224226 多粘菌素 B(1) CAS No. 1404-26-8

多粘菌素 B(1)

货号 B224226
CAS 编号: 1404-26-8
分子量: 1203.5 g/mol
InChI 键: WQVJHHACXVLGBL-GOVYWFKWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Polymyxin B(1) is an antibiotic used to treat severe bacterial infections . It is particularly effective against Gram-negative bacteria such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae . It works by destroying the bacterial cell membrane .


Synthesis Analysis

Polymyxin B(1) is synthesized using reductive amination . The peptide sequence is constructed using solid-phase peptide synthesis (SPPS) with sequential Fmoc deprotection followed by Fmoc-amino acid coupling .


Molecular Structure Analysis

Polymyxin B(1) is a cyclic non-ribosomal lipopeptide that consists of a cyclic heptapeptide headgroup and a linear tripeptide lipid tail . The commercially available Polymyxin B(1), which is produced by fermentation, is a mixture of two main components with closely related structures .


Chemical Reactions Analysis

Polymyxin B(1) has rapid in vitro bactericidal activity against major multidrug-resistant Gram-negative bacteria . The treatment of Polymyxin B(1) should be early, combined, optimal dose and duration of treatment, which can achieve better clinical efficacy and microbial reactions, and reduce the adverse reactions and drug resistance .


Physical And Chemical Properties Analysis

Polymyxin B(1) is a strong chemical base that is soluble in H2O and aqueous acids, bases, and salts but practically insoluble in organic solvents . Its biological activity is due to the combination of various functional components located at strictly fixed sites of the cyclic and linear parts of the molecule .

科学研究应用

  1. 药代动力学和药效学:研究已探讨了多粘菌素 B 的群体药代动力学,调查影响其药代动力学变异性的因素,这对于优化其在治疗多重耐药细菌感染中的临床使用至关重要 (Manchandani 等人,2018 年)。进一步的研究评估了多粘菌素 B 对铜绿假单胞菌等病原体的药效学,突出了浓度依赖性杀菌活性和优化给药方案的必要性 (Tam 等人,2005 年)

  2. 临床结果和安全性:多粘菌素 B 在临床环境中的疗效和安全性已经过评估,特别是针对其肾毒性和神经毒性等毒性作用 (Mattos 等人,2019 年)。鉴于它作为针对产生碳青霉烯酶革兰氏阴性病原体的最后一线疗法,这一点至关重要。

  3. 增强生物相容性和降低毒性:已经进行了将多粘菌素 B 加载到阴离子介孔二氧化硅纳米颗粒上的研究,以保留其抗菌活性并增强生物相容性。这种方法旨在减少多粘菌素 B 的细胞毒性作用,从而改善其治疗特性 (Gounani 等人,2018 年)

  4. 脂质体制剂以提高疗效:多粘菌素 B 的脂质体制剂的开发已显示出增强其抗菌活性同时最大程度减少毒性作用的希望。此类制剂已证明对铜绿假单胞菌等耐药菌株具有改善的渗透性和抗菌活性 (Alipour 等人,2008 年)

  5. 作用机制和耐药性:定量蛋白质组学分析提供了多粘菌素 B 对大肠杆菌等细菌毒性的机制见解。了解这些机制对于制定对抗耐药性和提高多粘菌素 B 有效性的策略至关重要 (Liu 等人,2020 年)

  6. 联合疗法和协同效应:研究已经探讨了多粘菌素 B 与其他抗菌剂联合使用的协同效应。例如,多粘菌素 B 与氟康唑的组合已显示出对新型隐球菌和念珠菌属等真菌具有有效的杀真菌作用 (Zhai 等人,2010 年)

作用机制

Polymyxin B(1) works by breaking down the cytoplasmic membrane which generally results in bacterial cell death . It disrupts the outer bacterial cell membrane by binding to the anionic outer membrane and thereby neutralizing the bacteria’s toxicity and causing bacterial cell death .

安全和危害

Polymyxin B(1) can cause harmful effects if swallowed or inhaled . It may cause kidney problems, neurological problems, fever, itchiness, and rash when given by injection . It is also advised to avoid contact with skin, eyes, and clothing .

属性

IUPAC Name

(6R)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H98N16O13/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80)/t32-,33-,34-,36+,37+,38+,39+,40+,41+,42+,43-,45+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVJHHACXVLGBL-GOVYWFKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H98N16O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1203.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide

CAS RN

1404-26-8
Record name Polymyxin B
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Polymyxin B(1)
Reactant of Route 2
Reactant of Route 2
Polymyxin B(1)
Reactant of Route 3
Reactant of Route 3
Polymyxin B(1)
Reactant of Route 4
Polymyxin B(1)
Reactant of Route 5
Polymyxin B(1)
Reactant of Route 6
Polymyxin B(1)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。